N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of dichlorophenyl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide typically involves the reaction of 3,4-dichlorophenylamine with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of N-(3,4-dichlorophenyl)-N-ethyl-3-(carboxymethyl)cyclobutanecarboxamide.
Reduction: Formation of N-(3,4-dichlorophenyl)-N-ethyl-3-(aminomethyl)cyclobutanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dichlorophenyl)-N-methyl-3-(hydroxymethyl)cyclobutanecarboxamide
- N-(3,4-dichlorophenyl)-N-ethyl-3-(aminomethyl)cyclobutanecarboxamide
- N-(3,4-dichlorophenyl)-N-ethyl-3-(carboxymethyl)cyclobutanecarboxamide
Uniqueness
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and its cyclobutane ring structure.
Eigenschaften
Molekularformel |
C14H17Cl2NO2 |
---|---|
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-2-17(11-3-4-12(15)13(16)7-11)14(19)10-5-9(6-10)8-18/h3-4,7,9-10,18H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
RPTHBVRBFSMWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.